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molecular formula C8H8N2O4 B1673407 N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine CAS No. 3458-69-3

N-[(3-Hydroxypyridin-2-Yl)carbonyl]glycine

Cat. No. B1673407
M. Wt: 196.16 g/mol
InChI Key: IZQMRNMMPSNPJM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08722895B2

Procedure details

To a solution of [(3-hydroxy-pyridine-2-carbonyl)-amino]-acetic acid tert-butyl ester, 29, (0.070 g, 0.277 mmol) in CH2Cl2 (4 mL) is added TFA (1 mL). The resulting solution is stirred for 5 hours then concentrated under reduced pressure to afford 0.054 g (99% yield) of the desired compound as a colorless solid. 1H NMR (400 MHz, MeOD) δ ppm 8.09 (1H, d, J=3.3 Hz), 7.36-7.59 (2H, m), 4.08 (2H, s). HPLC-MS: m/z 197 [M+H]+.
Name
[(3-hydroxy-pyridine-2-carbonyl)-amino]-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
1 mL
Type
reactant
Reaction Step One
Quantity
4 mL
Type
solvent
Reaction Step One
Yield
99%

Identifiers

REACTION_CXSMILES
C([O:5][C:6](=[O:18])[CH2:7][NH:8][C:9]([C:11]1[C:16]([OH:17])=[CH:15][CH:14]=[CH:13][N:12]=1)=[O:10])(C)(C)C.C(O)(C(F)(F)F)=O>C(Cl)Cl>[OH:17][C:16]1[C:11]([C:9]([NH:8][CH2:7][C:6]([OH:18])=[O:5])=[O:10])=[N:12][CH:13]=[CH:14][CH:15]=1

Inputs

Step One
Name
[(3-hydroxy-pyridine-2-carbonyl)-amino]-acetic acid tert-butyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(CNC(=O)C1=NC=CC=C1O)=O
Name
Quantity
1 mL
Type
reactant
Smiles
C(=O)(C(F)(F)F)O
Name
Quantity
4 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Stirring
Type
CUSTOM
Details
The resulting solution is stirred for 5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
then concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
OC=1C(=NC=CC1)C(=O)NCC(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.054 g
YIELD: PERCENTYIELD 99%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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